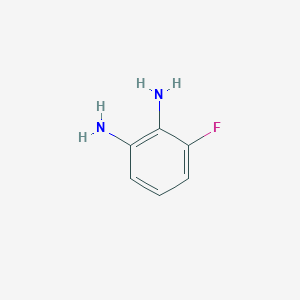

3-Fluorobenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSCBKGRGMBEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382329 | |

| Record name | 3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18645-88-0 | |

| Record name | 3-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-Fluorobenzene-1,2-diamine

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorobenzene-1,2-diamine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, with CAS Number 18645-88-0, is an aromatic diamine that has emerged as a critical building block in modern synthetic chemistry.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the strategic introduction of a fluorine atom can profoundly influence a molecule's biological activity and pharmacokinetic profile.[2][3] The presence of two adjacent amino groups provides a reactive handle for constructing heterocyclic systems, while the fluorine substituent serves to modulate key physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.

This guide offers a comprehensive examination of the core . It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also field-proven insights into its characterization, handling, and synthetic applications. The narrative explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Molecular and Physical Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. For this compound, the interplay between the aromatic ring, the basic amino groups, and the highly electronegative fluorine atom defines its unique profile. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18645-88-0 | [4][5][6][7] |

| Molecular Formula | C₆H₇FN₂ | [4][5][8] |

| Molecular Weight | 126.13 g/mol | [4][5][8] |

| Appearance | Colorless to brown or black solid/semi-solid. Color may darken upon exposure to air and light. | [6][7] |

| Melting Point | 40.9 - 42.2 °C | [4] |

| Boiling Point | 242.0 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| LogP (Octanol/Water) | ~0.7 - 0.79 | [4] |

| Purity (Commercial) | Typically ≥95% or ≥98% | [6][7] |

The LogP value of approximately 0.7 indicates a relatively balanced hydrophilic-lipophilic character, a feature often sought in drug candidates to ensure sufficient aqueous solubility for formulation while allowing for permeability across biological membranes.

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. For this compound, a combination of NMR, IR, and mass spectrometry provides an unambiguous structural fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns influenced by both the amino groups and the fluorine atom. J-coupling between protons and the adjacent fluorine (J-HF) would be observable. Two broad singlets, corresponding to the two amine (-NH₂) groups, would also be present, and their chemical shift can be concentration-dependent and affected by the solvent.

-

¹³C NMR : The spectrum will display six signals for the aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹J-CF), which is a characteristic diagnostic feature.

-

¹⁹F NMR : A single resonance is expected in the fluorine NMR spectrum, providing a clear confirmation of the fluorine's presence and electronic environment.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by N-H stretching vibrations for the primary amine groups, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C stretching bands will be observed in their characteristic regions, and a strong C-F stretching absorption is expected around 1200-1300 cm⁻¹.

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak at an m/z value corresponding to its exact mass (126.0593 Da).[4][5] The fragmentation pattern would be characteristic of an aromatic amine.

The following workflow illustrates the logical process of characterizing a supplied sample of this compound.

Caption: Workflow for the structural and purity validation of this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the nucleophilicity of its two amino groups, which are positioned ortho to each other. This arrangement makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic systems.

A primary application is in the synthesis of fluorinated benzimidazoles, a scaffold of significant interest in medicinal chemistry. The reaction proceeds via condensation with an aldehyde, followed by cyclization and oxidation. The fluorine atom is carried into the final product, where it can serve to enhance binding affinity or improve metabolic stability. A general scheme for this reaction is depicted below.

Caption: Synthetic pathway for forming a fluorinated benzimidazole from this compound.

This reactivity makes the compound a valuable starting material for creating diverse chemical libraries for high-throughput screening in drug discovery programs.[9]

Experimental Protocols

1. Protocol for Melting Point Determination

-

Objective : To determine the melting point range of a sample of this compound as a primary indicator of purity.

-

Causality : A pure crystalline solid typically melts over a narrow temperature range (0.5-1.0 °C). Impurities broaden and depress this range. This protocol ensures accuracy through calibration.

-

Methodology :

-

Calibration : Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) with melting points near the expected value (~41 °C).

-

Sample Preparation : Place a small, dry amount of the compound into a capillary tube, tapping gently to create a packed column of 2-3 mm height.

-

Measurement : Place the capillary tube in the apparatus. Heat rapidly to about 10 °C below the expected melting point (40.9 °C).[4]

-

Observation : Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂).

-

Validation : The recorded range (T₁ - T₂) should be narrow and align with the literature value of 40.9-42.2 °C.[4] A broad range suggests the presence of impurities.

-

2. Protocol for Synthesis of 4-Fluoro-2-phenyl-1H-benzimidazole

-

Objective : To demonstrate the utility of this compound as a precursor in heterocyclic synthesis.

-

Causality : This reaction leverages the dual nucleophilicity of the diamine to condense with an aldehyde, forming a stable benzimidazole ring system, a common pharmacophore.

-

Methodology :

-

Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Reaction : Add a catalytic amount of a mild acid (e.g., acetic acid). Stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Purification : Collect the crude solid by filtration. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-Fluoro-2-phenyl-1H-benzimidazole.

-

Validation : Dry the purified product and confirm its identity and purity using the analytical techniques described in the Spectroscopic Profile section (NMR, MS) and by melting point determination.

-

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound possesses several hazards that require appropriate safety measures.

-

GHS Hazard Statements :

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.[10]

-

Handling : Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin, eyes, and clothing.[11]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[6]

Conclusion

This compound is a versatile and valuable reagent whose physicochemical properties make it highly attractive for applications in pharmaceutical and materials science. Its balanced solubility, defined spectroscopic signature, and predictable reactivity allow for its reliable use in the synthesis of complex, high-value molecules. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, enables researchers to fully exploit its potential as a key building block in the development of next-generation chemical entities.

References

-

3-Fluoro-1,2-benzenediamine | CAS#:18645-88-0 | Chemsrc. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound | C6H7FN2 | CID 2782835 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2018). Molbank, MDPI. Retrieved January 6, 2026, from [Link]

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

-

Tactical Applications of Fluorine in Drug Design and Development. (2017). Journal of Medicinal Chemistry, ACS Publications. Retrieved January 6, 2026, from [Link]

-

Benzene-1,2-diamine: A Comprehensive Overview. (2025, February 28). Retrieved January 6, 2026, from [Link]

-

Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. (2023). Organic Process Research & Development, ACS Publications. Retrieved January 6, 2026, from [Link]

-

Benzene, fluoro- - NIST WebBook. (n.d.). Retrieved January 6, 2026, from [Link]

-

Reactions of 1,2-diaminobenzene with 1,3-diketones. (1980). Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. Retrieved January 6, 2026, from [Link]

Sources

- 1. 18645-88-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Fluoro-1,2-benzenediamine | CAS#:18645-88-0 | Chemsrc [chemsrc.com]

- 5. This compound | C6H7FN2 | CID 2782835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 18645-88-0 [sigmaaldrich.com]

- 7. This compound 95% | CAS: 18645-88-0 | AChemBlock [achemblock.com]

- 8. scbt.com [scbt.com]

- 9. mdpi.com [mdpi.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

3-Fluorobenzene-1,2-diamine CAS number 18645-88-0

An In-Depth Technical Guide to 3-Fluorobenzene-1,2-diamine (CAS: 18645-88-0) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a critical building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the causality behind its application, offering field-proven insights into its synthesis, reactivity, and strategic importance in modern pharmaceutical design.

Core Identity and Physicochemical Properties

This compound, also known as 3-fluoro-o-phenylenediamine, is an aromatic diamine whose strategic importance is derived from the unique interplay between its nucleophilic amine groups and the electronically-influential fluorine substituent.[1][2] This combination makes it a highly valuable precursor for a range of heterocyclic compounds, particularly in the agrochemical and pharmaceutical industries.[1]

Key Properties Summary

The fundamental physical and chemical properties of this compound are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 18645-88-0 | [1][3][4][5] |

| Molecular Formula | C₆H₇FN₂ | [3][4] |

| Molecular Weight | 126.13 g/mol | [3][4] |

| Appearance | Colorless to brown/black solid or semi-solid | [1][3][6] |

| Melting Point | 40.9 - 42.2 °C | [5] |

| Solubility | Soluble in water and common organic alcohol solvents | [1] |

| Purity | Typically available at ≥95% - 98% | [3][6] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [7] |

| Synonyms | 3-Fluoro-1,2-benzenediamine, 3-Fluorophenylene-1,2-diamine, 2,3-Diaminofluorobenzene | [1][3][5] |

Strategic Synthesis and Core Reactivity

Understanding the synthetic origin and predictable reactivity of this compound is paramount for its effective utilization.

Synthetic Pathway Overview

While multiple specific industrial routes exist, a common and logical laboratory-scale synthesis involves a two-step process starting from 1-fluoro-2-nitrobenzene. This approach leverages well-understood, high-yielding reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): An initial amination of a fluoronitrobenzene precursor.

-

Reduction of Nitro Group: The nitro group is then reduced to the corresponding amine, yielding the final diamine product. A standard method for this transformation is catalytic hydrogenation.[8]

The workflow below illustrates this common synthetic logic.

Caption: Generalized synthetic route to o-phenylenediamines.

Core Reactivity: The Gateway to Benzimidazoles

The primary utility of this compound lies in its role as a precursor to the benzimidazole scaffold. Benzimidazoles are a cornerstone of medicinal chemistry, forming the core of numerous drugs with activities including antiviral, anticancer, and anti-ulcer properties.[9]

The reaction proceeds via a condensation of the diamine with an aldehyde. This is not merely a mixing of reagents; it is a sequential process involving the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the stable benzimidazole ring system.

Caption: Reaction mechanism for forming fluorinated benzimidazoles.

Field Application: Drug Discovery Insights

The choice to use a fluorinated diamine is a deliberate design element in modern drug discovery. The carbon-fluorine bond is exceptionally strong and the fluorine atom is highly electronegative, which imparts several advantageous properties to a drug candidate.[10]

The Strategic Role of Fluorine

-

Metabolic Blocking: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom at such a "soft spot" can block this metabolic pathway, thereby increasing the drug's half-life and oral bioavailability.[10]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups. This subtle tuning of basicity can significantly impact a molecule's solubility, cell permeability, and target binding affinity.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the potency of the drug.

-

Lipophilicity and Permeability: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its intended target, a particularly crucial factor for CNS-active agents.[10]

Caption: Fluorine's dual impact on drug pharmacokinetics and pharmacodynamics.

Experimental Protocol: Synthesis of a 2-Substituted-4-fluoro-1H-benzo[d]imidazole

This protocol is a representative, self-validating system for the synthesis of a benzimidazole derivative from this compound. The choice of catalyst and solvent is critical for achieving high yields and purity.[9]

Objective: To synthesize a 2-substituted-4-fluorobenzimidazole via condensation with an aromatic aldehyde.

Materials:

-

This compound (1.0 eq)

-

Substituted Aromatic Aldehyde (e.g., Anisaldehyde) (1.0 eq)

-

Ammonium Chloride (NH₄Cl) (30 mol%) or another suitable catalyst/oxidant system.[11]

-

Ethanol (Solvent)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup.

Step-by-Step Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.00 g, 7.93 mmol), the chosen aromatic aldehyde (1.0 eq), and ethanol (20 mL).

-

Catalyst Addition: Add the catalyst, such as NH₄Cl (e.g., 0.13 g, 2.38 mmol), to the mixture.

-

Heating and Monitoring: Equip the flask with a condenser and heat the mixture to 80 °C with vigorous stirring. The causality here is that thermal energy is required to overcome the activation energy for both Schiff base formation and the subsequent cyclization.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate:hexane, 1:2 v/v). The disappearance of the starting diamine spot indicates reaction completion, typically within 2-4 hours.

-

Work-up and Isolation: Once complete, cool the reaction mixture to room temperature and pour it into ice-cold water (approx. 100 mL). This step is crucial as the organic product is typically insoluble in water, causing it to precipitate out while the inorganic catalyst and any water-soluble byproducts remain in the aqueous phase.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual impurities.

-

Drying and Characterization: Dry the purified product under vacuum. The final product can be further purified by recrystallization from ethanol if necessary to achieve high analytical purity. Characterize the final compound using NMR, MS, and IR spectroscopy.

Analytical and Spectroscopic Profile

While an actual spectrum should be run for each batch, the expected spectroscopic data provides a baseline for characterization. The data below is inferred from the known structure and analogous compounds.[12][13][14]

| Analysis | Expected Observations |

| ¹H NMR | Aromatic protons (approx. 6.5-7.5 ppm) will show complex splitting patterns due to H-H and H-F coupling. Two broad singlets for the amine (-NH₂) protons (approx. 3.5-5.0 ppm), which may exchange with D₂O. |

| ¹³C NMR | Aromatic carbons (approx. 110-150 ppm). The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings. |

| ¹⁹F NMR | A single resonance, characteristic of the aryl-fluoride environment. |

| IR Spectroscopy | N-H stretching (approx. 3300-3500 cm⁻¹), C=C aromatic stretching (approx. 1450-1600 cm⁻¹), and a strong C-F stretching band (approx. 1200-1300 cm⁻¹). |

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.[4][15]

GHS Hazard Information

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation. | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |

| Mutagenicity | H341: Suspected of causing genetic defects. | GHS08 (Health Hazard) |

Data compiled from multiple sources.[1][3][4]

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[16][17]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[3] This compound can be sensitive to light and air.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 18645-88-0) is more than a mere chemical reagent; it is an enabling tool for innovation in medicinal and materials chemistry. Its well-defined reactivity, centered on the synthesis of the privileged benzimidazole scaffold, combined with the strategic physicochemical advantages conferred by its fluorine substituent, ensures its continued and expanding role in the development of next-generation pharmaceuticals and functional materials. A thorough understanding of its properties, safe handling procedures, and reaction mechanisms is the foundation for leveraging its full potential.

References

- Apollo Scientific. (n.d.). 18645-88-0 Cas No. | this compound.

- Sigma-Aldrich. (n.d.). This compound | 18645-88-0.

- PubChem. (n.d.). This compound | C6H7FN2 | CID 2782835.

- SynQuest Laboratories. (n.d.). 3630-3-29 | MDL MFCD00061130 | 1,2-Diamino-3-fluorobenzene.

- Ambeed.com. (n.d.). 18645-88-0 | this compound | Fluorinated Building Blocks.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Indian Journal of Chemistry. (2007). A green synthesis of benzimidazoles. Retrieved from Indian Journal of Chemistry website.

- Alachem Co., Ltd. (n.d.). 18645-88-0 | 2,3-DIAMINOFLUOROBENZENE.

- Synquest Labs. (2016). 3-Chloro-6-fluorobenzene-1,2-diamine Safety Data Sheet.

- Arctom Scientific. (n.d.). CAS NO. 18645-88-0 | this compound.

- MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).

- BLD Pharm. (n.d.). 18645-88-0|this compound.

- AiFChem. (n.d.). 18645-88-0 | this compound.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- National Institutes of Health (NIH). (2021). Recent achievements in the synthesis of benzimidazole derivatives.

- Royal Society of Chemistry. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. Retrieved from New Journal of Chemistry (RSC Publishing) website.

- ResearchGate. (2014). Benzimidazole derivatives (3) obtained under mild conditions.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 18645-88-0.

- AChemBlock. (n.d.). This compound 95% | CAS: 18645-88-0.

- ScienceDirect. (2023). Fluorine in drug discovery: Role, design and case studies.

- Sigma-Aldrich. (n.d.). This compound | 18645-88-0.

- ACS Publications. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode.

- SpectraBase. (n.d.). Fluorobenzene - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). Fluorobenzene - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). Fluorobenzene - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. 18645-88-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 18645-88-0 | 2,3-DIAMINOFLUOROBENZENE - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound | 18645-88-0 [sigmaaldrich.com]

- 4. This compound | C6H7FN2 | CID 2782835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 18645-88-0 | 3630-3-29 | MDL MFCD00061130 | 1,2-Diamino-3-fluorobenzene | SynQuest Laboratories [synquestlabs.com]

- 6. This compound 95% | CAS: 18645-88-0 | AChemBlock [achemblock.com]

- 7. 18645-88-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Benzimidazole synthesis [organic-chemistry.org]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

molecular structure of 3-Fluorobenzene-1,2-diamine

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 3-Fluorobenzene-1,2-diamine

Executive Summary

This compound is a pivotal molecular building block in contemporary drug discovery and materials science. The strategic placement of a fluorine atom adjacent to two amine functionalities on a benzene ring imparts unique electronic properties, influencing both molecular conformation and reactivity. This guide provides a comprehensive analysis of its molecular structure, validated methods for its synthesis, and a detailed exploration of the spectroscopic techniques required for its definitive characterization. Furthermore, we discuss its applications as a precursor in the synthesis of high-value heterocyclic compounds, offering researchers and drug development professionals a foundational understanding of its synthetic potential.

The Strategic Importance of Fluorinated Aryldiamines

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. In the context of this compound, the fluorine atom, being the most electronegative element, exerts a powerful inductive effect. This effect modulates the pKa of the adjacent amino groups, influencing their nucleophilicity and basicity. This subtle yet profound electronic tuning is critical for its utility as a synthon, particularly in the construction of fluorinated benzimidazoles and other heterocyclic systems that are prevalent in biologically active compounds. Understanding its precise molecular structure is, therefore, the first step in harnessing its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | |

| Molecular Weight | 126.13 g/mol | |

| Appearance | Light brown to brown crystalline powder or crystals | |

| Melting Point | 45-49 °C | |

| Boiling Point | 258.1±25.0 °C (Predicted) | |

| Solubility | Soluble in methanol and other organic solvents. | |

| CAS Number | 367-31-7 |

Synthesis and Purification: A Validated Laboratory Protocol

The most common and reliable method for synthesizing this compound is through the catalytic reduction of its dinitro precursor, 3-Fluoro-1,2-dinitrobenzene. This process involves the conversion of two nitro groups into amino groups.

Causality Behind Experimental Choices

-

Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers a high surface area for the reaction to occur, leading to excellent yields.

-

Reducing Agent: Hydrogen gas (H₂) is the classic and clean reducing agent for this transformation, producing water as the only byproduct.

-

Solvent: Ethanol or Methanol is chosen as the reaction solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

-

Purification: Column chromatography is employed to remove any partially reduced intermediates or other impurities, ensuring a high-purity final product suitable for subsequent synthetic steps.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-1,2-dinitrobenzene (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (0.1 eq) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Definitive Structural Elucidation: A Multi-technique Approach

Confirming the requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₆H₇FN₂), the expected monoisotopic mass is approximately 126.06 g/mol . High-resolution mass spectrometry (HRMS) would show this mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorptions are:

-

N-H Stretching: A pair of medium to strong bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine (-NH₂).

-

Aromatic C-H Stretching: Bands typically appearing just above 3000 cm⁻¹.

-

C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region, indicative of the aromatic ring.

-

C-F Stretching: A strong band in the 1100-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms.

-

¹H NMR: The proton NMR spectrum will show signals for the three aromatic protons and the four amine protons. The aromatic protons will appear as complex multiplets due to coupling with each other and with the fluorine atom. The amine protons will typically appear as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum will provide a single signal, confirming the presence of one fluorine environment. The coupling of this fluorine to adjacent protons (³JHF) can further confirm the substitution pattern.

Application as a Synthetic Building Block

This compound is a valuable precursor for synthesizing a variety of heterocyclic compounds, most notably fluorinated benzimidazoles. The two adjacent amine groups readily undergo condensation reactions with carboxylic acids, aldehydes, or their derivatives.

For instance, the reaction with an aldehyde (R-CHO) in the presence of an oxidizing agent leads to the formation of a 2-substituted-4-fluorobenzimidazole. This scaffold is of significant interest in drug discovery, as it is found in a variety of pharmacologically active agents.

General Synthesis of 4-Fluorobenzimidazoles

Caption: General reaction scheme for synthesizing 4-fluorobenzimidazoles.

Safety, Handling, and Storage

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Conclusion

This compound is more than just a simple chemical. It is a strategically designed building block whose molecular structure has been optimized by the presence of a fluorine atom and two amine groups. A comprehensive understanding of its synthesis and spectroscopic characterization, as detailed in this guide, is essential for its effective utilization in the rational design of novel pharmaceuticals and advanced materials.

References

3-Fluorobenzene-1,2-diamine IUPAC name and synonyms

An In-Depth Technical Guide to 3-Fluorobenzene-1,2-diamine: Synthesis, Reactivity, and Applications in Pharmaceutical Development

Introduction

This compound is a fluorinated aromatic amine that serves as a pivotal building block in modern medicinal chemistry and materials science. Its strategic importance lies in the unique combination of the ortho-diamine functionality, which is a precursor to a multitude of heterocyclic scaffolds, and the fluorine substituent, which can profoundly modulate the physicochemical and pharmacological properties of target molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and applications, with a focus on its role in the synthesis of pharmaceutically relevant compounds.

Nomenclature and Chemical Identifiers

The unambiguous identification of chemical entities is fundamental for research and regulatory purposes.

-

Synonyms : A variety of synonyms are used in literature and commercial listings, including 3-Fluoro-1,2-phenylenediamine, 1,2-Diamino-3-fluorobenzene, 3-Fluoro-o-phenylenediamine, and 2-Amino-3-fluoroaniline[1][5].

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇FN₂ | [1][3][4] |

| Molecular Weight | 126.13 g/mol | [1][3] |

| Appearance | Brown to black solid or semi-solid | [6] |

| Melting Point | 40.9 - 42.2 °C | [3] |

| Boiling Point | 242.0 ± 20.0 °C at 760 mmHg | [3] |

| Flash Point | 105.6 ± 12.5 °C | [3] |

| Storage Conditions | Store at 0-8 °C in a dark place under an inert atmosphere. | [6] |

Table 2: GHS Hazard and Safety Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[1] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |

| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation.[1] |

For detailed safety protocols, always consult the full Safety Data Sheet (SDS) provided by the supplier. General handling requires the use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] All manipulations should be performed in a well-ventilated chemical fume hood.[8]

Synthesis of this compound

The laboratory-scale synthesis of this compound typically involves a multi-step sequence starting from a readily available precursor like 3-fluoroaniline. A common and logical pathway mirrors the synthesis of related fluorinated phenylenediamines and is designed to control the regioselectivity of the functional group introductions.[9]

The key challenge is the introduction of a second amino group (or its precursor) ortho to the existing one. This is typically achieved by first nitrating the aromatic ring and then reducing the nitro group.

-

Protection and Nitration : Direct nitration of 3-fluoroaniline would be unselective and lead to oxidation. Therefore, the amino group is first protected as an acetanilide. This acetamido group is a moderately activating, ortho-, para-director. The fluorine atom is also an ortho-, para-director. The combined directing effects guide the incoming nitro group primarily to the position ortho to the amine and para to the fluorine, yielding N-(3-fluoro-2-nitrophenyl)acetamide.

-

Deprotection : The acetyl protecting group is then removed via acid-catalyzed hydrolysis to yield 3-fluoro-2-nitroaniline.

-

Reduction : The final step is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[9] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

This sequence provides a reliable route to the target molecule with good overall yields.

Core Reactivity and Applications in Drug Development

The synthetic utility of this compound is anchored in the reactivity of the ortho-diamine moiety. This functional group is a classical precursor for the construction of various nitrogen-containing heterocyclic rings, which form the core of countless pharmaceutical agents.

Synthesis of Fluorinated Benzimidazoles

The most prominent application is the condensation reaction with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole scaffold. This reaction, known as the Phillips condensation, is a cornerstone of heterocyclic chemistry.

Benzimidazoles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are found in blockbuster drugs such as the proton-pump inhibitors omeprazole and pantoprazole, and the anthelmintic albendazole.

The incorporation of a fluorine atom from the this compound starting material can significantly enhance the therapeutic profile of the resulting benzimidazole by:

-

Modulating Metabolic Stability : Blocking sites of oxidative metabolism.

-

Increasing Binding Affinity : Through favorable interactions with enzyme active sites.

-

Altering pKa : Influencing the ionization state and therefore solubility and cell permeability.

Detailed Experimental Protocol: Synthesis of 4-Fluoro-2-phenyl-1H-benzo[d]imidazole

This protocol describes a representative one-pot synthesis of a 4-fluorobenzimidazole derivative from this compound and benzaldehyde, adapted from established green chemistry methodologies.[10]

Objective : To synthesize 4-fluoro-2-phenyl-1H-benzo[d]imidazole via the condensation of this compound with benzaldehyde.

Materials :

-

This compound (1.0 mmol, 126.1 mg)

-

Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

-

Ammonium chloride (NH₄Cl) (0.3 mmol, 16 mg)

-

Ethanol (5 mL)

-

Deionized water

-

Ethyl acetate

-

Hexane

Equipment :

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Büchner funnel and filter paper

Procedure :

-

Reaction Setup : To the 50 mL round-bottom flask, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), ammonium chloride (0.3 mmol), and ethanol (5 mL).

-

Reaction Execution : Equip the flask with a reflux condenser and place it in the heating mantle on the magnetic stirrer. Heat the mixture to 80°C with vigorous stirring.

-

Monitoring : Monitor the reaction progress using TLC (eluent: 30:70 ethyl acetate/hexane).[10] The reaction is typically complete within 2-4 hours.

-

Work-up : Once the reaction is complete (disappearance of starting materials), allow the mixture to cool to room temperature. Pour the reaction mixture into 20 mL of ice-cold water. A precipitate should form.

-

Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (2 x 10 mL).

-

Purification : The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-fluoro-2-phenyl-1H-benzo[d]imidazole as a solid.

Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for the synthesis of 4-fluoro-2-phenyl-1H-benzo[d]imidazole.

Caption: Workflow for the synthesis of 4-fluoro-2-phenyl-1H-benzo[d]imidazole.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the synthesis of complex organic molecules. Its straightforward access to fluorinated heterocyclic systems, particularly benzimidazoles, makes it an indispensable tool for medicinal chemists aiming to fine-tune the properties of next-generation therapeutics. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782835, this compound. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-BROMO-1,2-DIAMINO-5-FLUOROBENZENE SDS. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Note A green synthesis of benzimidazoles. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. Retrieved from [Link]

-

MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. Retrieved from [Link]

-

Sami Publishing Company. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Journal of Applied Organometallic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C6H7FN2 | CID 2782835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 18645-88-0 | this compound - AiFChem [aifchem.com]

- 5. 18645-88-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound 95% | CAS: 18645-88-0 | AChemBlock [achemblock.com]

- 7. echemi.com [echemi.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Elucidating the Molecular Identity of a Key Synthetic Building Block

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Fluorobenzene-1,2-diamine

This compound (CAS: 18645-88-0) is a critical organic building block, widely utilized in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a fluorinated aromatic ring with adjacent amine functionalities, imparts specific properties to target molecules, influencing factors like metabolic stability and bioavailability.[2] Accurate and unambiguous structural confirmation of this intermediate is paramount for ensuring the integrity of a synthetic pathway and the quality of the final product.

This guide provides a comprehensive technical overview of two cornerstone analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—as applied to the characterization of this compound. We will move beyond procedural outlines to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Profile & Key Properties

A foundational understanding of the analyte's physical and chemical properties is the first step in any analytical endeavor.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 18645-88-0 | [4] |

| Molecular Formula | C₆H₇FN₂ | [3][4] |

| Molecular Weight | 126.13 g/mol | [3][4] |

| Physical Form | Solid or semi-solid | [5] |

| Melting Point | 40.9-42.2 °C | [6] |

graph "Molecule" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12]; overlap=false;// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,-1.5!"]; F7 [label="F", pos="2.1,1.5!", fontcolor="#34A853"]; N8 [label="N", pos="-2.1,1.5!", fontcolor="#4285F4"]; N9 [label="N", pos="-2.6,-1.5!", fontcolor="#4285F4"]; // Benzene ring with alternating double bonds C1 -- C5 [label=""]; C5 -- C3 [label=""]; C3 -- C6 [label=""]; C6 -- C2 [label=""]; C2 -- C4 [label=""]; C4 -- C1 [label=""]; // Substituents C1 -- F7 [label=""]; C4 -- N8 [label=""]; C2 -- N9 [label=""]; // Hydrogens on Nitrogen H10 [label="H₂", pos="-2.8,1.5!", fontcolor="#5F6368"]; H11 [label="H₂", pos="-3.3,-1.5!", fontcolor="#5F6368"]; N8 -- H10 [style=invis]; N9 -- H11 [style=invis]; // Placeholder for ring center to add text center [label=" ", pos="0,0!", shape=none];

}

Caption: Chemical Structure of this compound.

Part 1: Functional Group Analysis via FT-IR Spectroscopy

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, producing a unique spectral fingerprint.

Experimental Protocol: KBr Pellet Method

This protocol describes a standard, reliable method for analyzing solid samples.

-

Sample Preparation: Gently grind ~1-2 mg of high-purity this compound with ~100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent disc.

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Analysis: Mount the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Sources

- 1. 18645-88-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 4-Fluoro-1,2-phenylenediamine [myskinrecipes.com]

- 3. This compound | C6H7FN2 | CID 2782835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 18645-88-0 [sigmaaldrich.com]

- 6. 3-Fluoro-1,2-benzenediamine | CAS#:18645-88-0 | Chemsrc [chemsrc.com]

A Methodological Guide to the Crystal Structure Determination of 3-Fluorobenzene-1,2-diamine for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Solid-State Characterization

In modern drug development, understanding the solid-state properties of an API is not merely an academic exercise but a crucial step in ensuring the safety, efficacy, and manufacturability of a drug product.[4][5][6] The precise arrangement of molecules in a crystal lattice dictates macroscopic properties. Different crystal forms, known as polymorphs, can exhibit varied stability and solubility, which directly impacts the drug's performance.[2]

3-Fluorobenzene-1,2-diamine (Figure 1) is a substituted aniline derivative of significant interest. The presence of two adjacent amine groups makes it a potent hydrogen bond donor, while the fluorine atom can engage in weaker, yet structurally significant, intermolecular interactions.[7][8] Determining its crystal structure provides definitive insights into:

-

Molecular Conformation: The exact geometry, bond lengths, and bond angles of the molecule in the solid state.

-

Intermolecular Interactions: The network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.[9][10]

-

Polymorphic Risk Assessment: Providing the foundational data to identify and characterize different crystalline forms.[1][2]

This guide provides the complete workflow to achieve this critical characterization.

Part I: Synthesis and High-Purity Material Preparation

The prerequisite for growing a high-quality single crystal is starting with exceptionally pure material.[12] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects and poor diffraction quality.

Proposed Synthetic Protocol

A common and effective route to synthesize aromatic diamines is the reduction of a corresponding dinitro or nitro-amino precursor. A plausible two-step synthesis starting from commercially available 1-fluoro-2-nitrobenzene is outlined below.[13]

Step 1: Nucleophilic Aromatic Substitution This step is not strictly necessary for the target molecule but is a common strategy for creating substituted diamines. For this compound, a more direct route is the reduction of 3-fluoro-1,2-dinitrobenzene or 2-amino-3-fluoronitrobenzene.

Step 2: Catalytic Hydrogenation (Reduction of Nitro Group) This is a standard and clean method for converting nitro groups to amines.

-

Reaction: 3-Fluoro-1,2-dinitrobenzene + H₂ (gas) --(Pd/C)--> this compound

-

Detailed Protocol:

-

To a solution of the nitro-precursor (e.g., 1.0 g) in ethanol (20 mL) in a high-pressure hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) catalyst (50-100 mg).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature for 4-8 hours.[13]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purification Protocol: Ensuring Crystallization-Grade Purity

-

Rationale: Even after a successful reaction, minor impurities can hinder crystallization. Recrystallization is the preferred method for purification as it selectively isolates the desired compound in a crystalline form, inherently making it suitable for subsequent crystal growth experiments.

-

Step-by-Step Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or a toluene/heptane mixture).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator (4°C) to induce crystallization.

-

Collect the resulting crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals under vacuum. Verify purity (>99.5%) using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Part II: Single Crystal Growth Methodologies

Growing single crystals suitable for X-ray diffraction is often the most challenging step and is frequently described as both an art and a science.[14][15] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline fashion, yielding defect-free crystals typically 0.1-0.3 mm in size.[12][16]

Solvent Selection

The choice of solvent is paramount.[14] A suitable solvent should exhibit moderate solubility for the compound—fully dissolving it when heated or when mixed with a more soluble co-solvent, but allowing it to become supersaturated upon cooling or diffusion. A preliminary solubility screen is essential.

| Solvent Class | Example Solvents | Rationale for Use with Aromatic Amines |

| Alcohols | Methanol, Ethanol | Good hydrogen bonding capability, often effective for polar molecules. |

| Aromatic | Toluene, Benzene | Can engage in π-stacking with the molecule's phenyl ring. |

| Halogenated | Dichloromethane | Good for moderately polar compounds. |

| Ethers | Diethyl Ether, THF | Moderate polarity. Often used as an anti-solvent. |

| Alkanes | Heptane, Hexane | Nonpolar. Primarily used as anti-solvents to reduce solubility.[17] |

| Esters | Ethyl Acetate | Good general-purpose solvent with moderate polarity. |

Crystallization Techniques

Several techniques should be attempted in parallel to maximize the chances of success.[17][18]

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Place the solution in a small vial.

-

Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle.

-

Leave the vial undisturbed in a vibration-free location. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.[14]

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed jar (the "outer chamber") that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., heptane).

-

Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the overall solubility of the compound and inducing crystallization.[17]

-

-

Liquid-Liquid Diffusion:

-

Carefully layer a solution of the compound in a dense solvent (e.g., dichloromethane) at the bottom of a narrow tube.

-

Gently layer a less dense anti-solvent (e.g., heptane) on top, creating a distinct interface.

-

Crystals often form at the interface where the two solvents slowly mix.[15]

-

Part III: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[16][19][20] It provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry and intermolecular interactions.[5]

Experimental Workflow

The process from crystal to structure involves several key stages, which are managed by a trained crystallographer.[21]

Diagram 1: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

-

Step 1: Crystal Selection and Mounting: A suitable crystal (well-formed, clear, appropriately sized) is selected under a microscope and mounted on a glass fiber or loop.[16]

-

Step 2: Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy) and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion.[22] It is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[12]

-

Step 3: Data Processing: The collected images are processed to integrate the intensities of thousands of diffraction spots and apply corrections (e.g., for Lorentz and polarization effects).

-

Step 4: Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.[5]

-

Step 5: Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve its accuracy.

-

Step 6: Validation: The final structure is validated using established crystallographic metrics and deposited in a standard format, the Crystallographic Information File (CIF).

Part IV: Predicted Structural Features and Analysis

Based on the functional groups present in this compound, we can predict the key intermolecular interactions that will define its crystal packing.

Expected Intermolecular Interactions

The two amine groups (-NH₂) are strong hydrogen bond donors, and the nitrogen lone pairs are hydrogen bond acceptors. The fluorine atom is a weak hydrogen bond acceptor.

-

N-H···N Hydrogen Bonds: This is expected to be the dominant interaction, forming chains or sheets of molecules. The ortho-disposition of the amine groups could lead to the formation of dimeric synthons or catemeric (chain-like) motifs.

-

N-H···F Hydrogen Bonds: While weaker than N-H···N bonds, these interactions are common in fluorinated organic compounds and can play a crucial role in directing the crystal packing.[8]

-

π-π Stacking: The aromatic rings may stack in a parallel-displaced or edge-to-face arrangement, contributing to the overall lattice energy.

Diagram 2: Predicted intermolecular interactions in the crystal lattice of this compound.

Hypothetical Crystallographic Data Table

Once determined, the key crystallographic data would be summarized as follows. The values presented here are hypothetical but are representative of a typical small organic molecule.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₆H₇FN₂ | Defines the molecular composition.[11] |

| Formula Weight | 126.13 g/mol | Molar mass of the compound.[11] |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a = 8.5, b = 5.2, c = 13.1 | Dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | Angles of the unit cell. |

| Volume (ų) | 550 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R₁ (final R-factor) | < 0.05 | A measure of the agreement between the model and data. |

Conclusion

The determination of the single-crystal structure of this compound is an essential step for any research program utilizing this important building block, particularly in pharmaceutical development. By providing a definitive picture of its solid-state conformation and intermolecular interactions, this analysis enables rational control over API properties, aids in polymorph screening, and secures intellectual property. The methodological framework presented in this guide offers a field-tested, robust pathway for obtaining this critical data, empowering scientists to build a foundational understanding of their materials from the atomic level upwards.

References

-

Hunter, C. A. (2004). Quantitative determination of intermolecular interactions with fluorinated aromatic rings. PubMed. Available at: [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

-

Journal of Analytical & Bioanalytical Techniques. (2023). The Role of Crystallography in Drug Development. OMICS International. Available at: [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. Available at: [Link]

-

Hagmann, W. K. (2008). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. Available at: [Link]

-

Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available at: [Link]

-

Staples, R. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central (PMC) - NIH. Available at: [Link]

-

Technobis. (n.d.). Crystallization of small molecules. Available at: [Link]

-

Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Available at: [Link]

-

ePrints Soton. (2023). Advanced crystallisation methods for small organic molecules. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Quantitative Determination of Intermolecular Interactions with Fluorinated Aromatic Rings. Available at: [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Available at: [Link]

-

ResearchGate. (2022). Fluorinated Aromatic Compounds. Available at: [Link]

-

Grepioni, F., & Braga, D. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

-

ResearchGate. (n.d.). Quantitative determination of intermolecular interactions with fluorinated aromatic rings. Available at: [Link]

-

ResearchGate. (2000). Crystal and molecular structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline. Available at: [Link]

-

ResearchGate. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Available at: [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Available at: [Link]

-

MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Available at: [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoroaniline. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. NIST WebBook. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18645-88-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. omicsonline.org [omicsonline.org]

- 5. migrationletters.com [migrationletters.com]

- 6. zienjournals.com [zienjournals.com]

- 7. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of intermolecular interactions with fluorinated aromatic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C6H7FN2 | CID 2782835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]

- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 18. sptlabtech.com [sptlabtech.com]

- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. rigaku.com [rigaku.com]

- 21. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 22. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-Fluorobenzene-1,2-diamine for Researchers and Drug Development Professionals

Introduction

3-Fluorobenzene-1,2-diamine, a substituted aromatic diamine, is a pivotal building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals.[1] Its structural features—a benzene ring functionalized with two adjacent amino groups and a fluorine atom—confer unique reactivity and physicochemical properties that are of significant interest in medicinal chemistry and materials science. The amino groups provide sites for further chemical modification, while the fluorine atom can modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

A thorough understanding of the solubility and stability of this compound is a prerequisite for its effective utilization in any research and development pipeline. These fundamental properties govern its formulation, bioavailability, storage conditions, and compatibility with other reagents. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently handle and apply this versatile chemical intermediate.

Part 1: Core Physicochemical Properties

The physicochemical properties of a molecule are the foundation upon which its behavior in various systems is predicted and understood. For this compound, these properties are influenced by the interplay between the aromatic ring, the basic amino groups, and the electronegative fluorine atom.

| Property | Value | Source(s) |

| CAS Number | 18645-88-0 | [2][3][4] |

| Molecular Formula | C₆H₇FN₂ | [2][3] |

| Molecular Weight | 126.13 g/mol | [2][3] |

| Physical Form | Solid or semi-solid | |

| Melting Point | 40.9-42.2°C | [5] |

| Boiling Point | 242.0 ± 20.0 °C at 760 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [5] |

| Flash Point | 105.6 ± 12.5 °C | [5] |

| LogP | 0.79 | [5] |

Part 2: Solubility Profile of this compound

Solubility is a critical parameter that influences the suitability of a compound for various applications, from its use in synthetic reactions to its formulation in drug delivery systems. The presence of two amino groups suggests that the solubility of this compound will be pH-dependent.

Qualitative and Predicted Solubility

This compound is described as being soluble in water and common organic alcohol solvents.[1] A predicted water solubility is approximately 3.71 mg/mL. While these general statements provide a useful starting point, they lack the quantitative detail required for precise experimental design and formulation development. Therefore, a thorough experimental determination of its solubility in a range of pharmaceutically relevant solvents and buffer systems is highly recommended.

Experimental Protocols for Solubility Determination

To address the need for robust and reliable solubility data, two primary types of assays are employed in the pharmaceutical industry: kinetic and thermodynamic solubility assays. The choice between them depends on the stage of research and the required level of accuracy.

This high-throughput method is ideal for early-stage drug discovery, where a rapid assessment of the solubility of a large number of compounds is needed.[6][7][8] It provides an estimate of solubility under non-equilibrium conditions.

Protocol for Kinetic Solubility Determination by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[9]

-

Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final DMSO concentration of 2%.

-

Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for 10 minutes. Incubate the plate at room temperature for 2 hours to allow for precipitation.[9]

-

Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the light scattering of the test compound to that of a series of standards with known solubility to determine the kinetic solubility.

This method measures the true equilibrium solubility of a compound and is considered the gold standard.[10][11] It is essential for late-stage lead optimization and pre-formulation studies.

Protocol for Thermodynamic Solubility Determination by the Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, pH 4.0 acetate buffer, pH 7.4 phosphate buffer, pH 10.0 carbonate buffer, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure that equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring that no solid particles are transferred.

-

Filtration: Filter the collected supernatant through a 0.45 µm filter to remove any remaining micro-particulates.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the respective solvent.

Caption: Workflow for Thermodynamic Solubility Assay.

Part 3: Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical attribute that determines its shelf-life, appropriate storage conditions, and potential for degradation during synthetic manipulations or within a final product. Aromatic amines are known to be susceptible to oxidative degradation.

Factors Affecting Stability

-

Oxidation: The amino groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored degradation products.

-

Light: Exposure to light, particularly UV radiation, can promote oxidative degradation.[12]

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

-

pH: The stability of the compound in solution may be influenced by pH, with potential for acid- or base-catalyzed hydrolysis or degradation.

Predicted Degradation Pathways

In the absence of specific literature on the degradation of this compound, we can predict potential pathways based on the known chemistry of aromatic diamines. Oxidative degradation is a primary concern, potentially leading to the formation of imines, quinone-imines, and polymeric species.

Caption: Predicted Oxidative Degradation Pathway.

Experimental Protocol for Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[12][13]

Protocol for Forced Degradation Studies

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

-

Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

Caption: Forced Degradation Study Workflow.

Recommended Storage and Handling

Based on the chemical nature of aromatic diamines and general supplier recommendations, this compound should be stored under the following conditions to ensure its long-term stability:

-

Temperature: Room temperature.

-

Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Light: Keep in a dark place, protected from light.

-

Container: Store in a tightly sealed container.

Part 4: Analytical Methods for Quantification

A validated, stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its potential degradation products, impurities, and other formulation components. High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique for this purpose.

-

Technique: Reversed-phase HPLC (RP-HPLC) is generally the method of choice for compounds with intermediate polarity like this compound.

-

Stationary Phase: A C18 column is a good starting point for method development.

-